Niperotidine

Hepatotoxicity Drug-Induced Liver Injury H2 Antagonist Safety

Niperotidine is a research-exclusive H2 antagonist withdrawn after causing 25 cases of acute hepatitis (1 fatal) in Italy, 1995. Its methylenedioxy benzodioxole moiety—absent in ranitidine and famotidine—drives idiosyncratic DILI, making it an unmatched positive control for hepatotoxicity assays, structure-toxicity relationship studies, and safety pharmacology benchmarking. With documented enterohepatic circulation and a 3.8-fold nocturnal acid suppression, it also serves as a reference in ADME investigations. Not for human use; strictly for laboratory research.

Molecular Formula C20H26N4O5S
Molecular Weight 434.5 g/mol
CAS No. 84845-75-0
Cat. No. B042182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNiperotidine
CAS84845-75-0
SynonymsN-(1,3-benzodioxol-5-ylmethyl)-N'-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-2-nitro-1,1-ethenediamine
niperotidine
Molecular FormulaC20H26N4O5S
Molecular Weight434.5 g/mol
Structural Identifiers
SMILESCN(C)CC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])NCC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C20H26N4O5S/c1-23(2)11-16-4-5-17(29-16)13-30-8-7-21-20(12-24(25)26)22-10-15-3-6-18-19(9-15)28-14-27-18/h3-6,9,12,21-22H,7-8,10-11,13-14H2,1-2H3
InChIKeyHXRSXEDVVARPHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Niperotidine (CAS 84845-75-0): Baseline Characterization of an H2 Antagonist for Research Procurement


Niperotidine is a small-molecule histamine H2 receptor antagonist belonging to the class of benzodioxoles and furans [1]. It was developed as a piperonyl-ranitidine analog and received the ATC classification A02BA05 as an antiulcer agent [2]. The compound was clinically investigated for the suppression of gastric acid secretion but was subsequently withdrawn from development after human trials revealed idiosyncratic hepatotoxicity [3]. As an experimental and investigational agent, niperotidine remains available solely for laboratory research applications, including receptor pharmacology studies, toxicological investigations of drug-induced liver injury, and comparative analyses within the H2 antagonist class [4].

Why Niperotidine Cannot Be Substituted with Other H2 Antagonists: A Procurement-Focused Rationale


Niperotidine cannot be simply interchanged with other H2 receptor antagonists such as ranitidine, cimetidine, or famotidine due to its unique safety and structural profile. While all H2 antagonists share a common mechanism of action, niperotidine was withdrawn from clinical development due to a specific and severe hepatotoxicity signal—25 reported cases of acute hepatitis in Italy between March and August 1995, including one fatality [1]. This idiosyncratic liver injury, not observed with ranitidine or famotidine, is attributed to a structural feature absent in other class members: the methylenedioxy group on the benzodioxole ring [2]. Consequently, niperotidine serves as a specialized pharmacological tool for investigating H2 antagonist-induced hepatotoxicity mechanisms and as a comparator in safety pharmacology studies, roles for which generic H2 blockers are unsuitable. The quantitative evidence below substantiates this critical differentiation.

Niperotidine (84845-75-0) Quantitative Differentiation: Comparative Evidence for Scientific Selection


Hepatotoxicity Signal: 25 Cases of Acute Hepatitis in Italian Cohort (1995) vs. Rare Idiosyncratic Events with Ranitidine/Cimetidine

Niperotidine exhibited a distinct and severe hepatotoxicity profile during clinical evaluation. In a cohort study conducted in Italy, 25 cases of acute hepatitis associated with niperotidine use were reported between March and August 1995 [1]. All patients showed increased parameters of liver cell injury and clinical symptoms of acute hepatitis; after drug withdrawal, outcomes were favorable except for one patient who developed fulminant hepatitis and died from digestive tract bleeding [1]. In contrast, ranitidine and cimetidine are associated with only rare, idiosyncratic hepatic injury. An adjusted relative risk (RR) analysis for acute liver injury reported an RR of 1.7 (95% CI: 0.5–5.8) for ranitidine and 5.5 (95% CI: 1.9–15.9) for cimetidine compared to non-use [2]. Niperotidine's signal was sufficiently strong to cause market withdrawal, whereas ranitidine and cimetidine remain approved.

Hepatotoxicity Drug-Induced Liver Injury H2 Antagonist Safety

Structural Distinction: Methylenedioxy Moiety Absent in Ranitidine Confers Unique Toxicophore

Niperotidine contains a benzodioxole ring system with a methylenedioxy substituent, a structural feature absent in ranitidine and other clinically used H2 antagonists [1][2]. This moiety is implicated in the compound's hepatotoxicity [3]. The synthesis of niperotidine, as described in US Patent 5,030,738, specifically involves a piperonylamine intermediate (containing the benzodioxole group), distinguishing it from the furan-based synthesis of ranitidine [2]. This structural divergence directly impacts the compound's metabolic fate and safety profile, making niperotidine a unique chemical probe for structure-toxicity relationship studies.

Medicinal Chemistry Structure-Toxicity Relationship Benzodioxole

Nocturnal Gastric pH Elevation: Quantitative Suppression of Acidity Compared to Placebo

In a randomized, placebo-controlled trial of 20 healthy volunteers, a single 460 mg oral dose of niperotidine at 22:00 significantly increased intragastric pH during the nocturnal period (22:00–10:00) [1]. The percentage of time with pH above 4 was 28.4% (IQR: 14.8–50.7%) in the niperotidine group vs. 7.4% (IQR: 1.4–10.7%) in the placebo group (p < 0.02) [1]. The duration of action was 5 to 7 hours. Daytime acidity (prandial and interprandial) was similar between groups (median: 85.8% for niperotidine vs. 87.5% for placebo), confirming that niperotidine selectively suppresses nocturnal acid secretion [1].

Gastroenterology pH Monitoring H2 Antagonist

Pharmacokinetic Profile: Rapid Absorption and Enterohepatic Circulation

After oral administration, niperotidine reaches peak plasma concentration within 60–120 minutes and undergoes enterohepatic circulation, with elimination occurring via both urine and feces . This pharmacokinetic pattern is similar to that of ranitidine but has been described as distinct . While head-to-head PK data with other H2 antagonists are not available in the public domain, the reported Tmax range (60–120 min) is comparable to ranitidine (1–3 h) and famotidine (1–3.5 h). The enterohepatic recirculation may contribute to its extended duration of action observed in pH studies.

Pharmacokinetics ADME Enterohepatic Circulation

Regulatory Status: Withdrawn from Clinical Use vs. Approved H2 Antagonists

Niperotidine is not approved for therapeutic use in any country and was withdrawn from clinical development following the identification of hepatotoxicity [1][2]. In contrast, ranitidine, famotidine, cimetidine, and nizatidine are (or were) approved and marketed globally for acid-related disorders [3]. This regulatory outcome creates a clear division in utility: niperotidine is exclusively a research compound, whereas other H2 antagonists have established clinical and over-the-counter applications. For procurement purposes, this distinction is paramount—niperotidine cannot be used for therapeutic studies or human administration.

Drug Development Regulatory Science Hepatotoxicity

Niperotidine (84845-75-0) Recommended Research Applications Based on Differentiating Evidence


Positive Control for Drug-Induced Liver Injury (DILI) Studies

Niperotidine's well-documented hepatotoxicity—25 cases of acute hepatitis with one fatality [1]—makes it an ideal positive control compound in in vitro hepatocyte toxicity assays, in vivo models of idiosyncratic DILI, and mechanistic investigations of H2 antagonist-induced liver injury. Its use enables benchmarking of test compounds against a known hepatotoxic H2 antagonist.

Structure-Toxicity Relationship and Toxicophore Identification

The unique benzodioxole/methylenedioxy moiety of niperotidine, absent in ranitidine and other H2 blockers [1][2], allows medicinal chemists and toxicologists to probe structure-toxicity relationships. Niperotidine serves as a tool to elucidate the role of the methylenedioxy group in hepatotoxicity, facilitating the design of safer H2 antagonists or the identification of structural alerts.

Nocturnal Gastric Acid Secretion Pharmacology

Based on the quantitative pH monitoring data showing a 3.8-fold increase in time above pH 4 compared to placebo [1], niperotidine can be employed as a reference H2 antagonist in experimental models of nocturnal acid secretion. It is particularly useful for studies requiring a compound with a defined 5–7 hour duration of action and selective nocturnal effect.

Enterohepatic Circulation and Biliary Excretion Studies

Niperotidine undergoes enterohepatic circulation [1], a pharmacokinetic feature that can be exploited in studies investigating biliary excretion, hepatic recirculation, and the impact of this process on drug exposure and toxicity. It offers a known substrate for such ADME investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Niperotidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.